molecular formula C12H13NO2S B2993955 methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate CAS No. 478077-85-9

methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate

Cat. No.: B2993955
CAS No.: 478077-85-9
M. Wt: 235.3
InChI Key: IHRKHWITDNTYIN-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate: is a complex organic compound featuring a pyrrole ring fused with a thiophene ring, and a carboxylate ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,5-dimethylpyrrole and thiophene-3-carboxylic acid.

  • Reaction Conditions: The reaction involves a coupling process, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

  • Substitution: Substitution reactions at the pyrrole or thiophene rings can introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid.

  • Reduction: 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenemethanol.

  • Substitution: Various substituted pyrroles and thiophenes.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. Biology: It has shown potential as a bioactive molecule, interacting with various biological targets. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and microbial infections. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: A related compound with an alcohol group instead of a carboxylate.

  • (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid: Another related compound with a carboxylic acid group instead of an ester.

Uniqueness: Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate stands out due to its combination of pyrrole and thiophene rings, which provides unique chemical and biological properties compared to its analogs.

Biological Activity

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Formula : C₁₂H₁₃NO₂S
  • Molecular Weight : 235.3 g/mol
  • CAS Number : 478077-85-9
  • Melting Point : 142–144 °C .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as a pharmacological agent. The compound has been noted for its interaction with calcium channels and other biological targets.

Research indicates that derivatives of pyrrole compounds can act as calcium channel activators. For instance, methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate has shown significant potency in increasing calcium uptake in GH3 cells, with an effective concentration (EC50) comparable to established calcium channel activators like Bay K 8644 . This suggests that this compound may exhibit similar mechanisms.

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance contractility in cardiac tissues. For example:

CompoundEC50 (µM)Effect
This compound0.049Increased contractility
Bay K 86441.95Increased contractility

These results indicate that the compound is significantly more potent than traditional calcium channel modulators .

Case Studies

A notable case study involved the evaluation of the compound's effects on isolated guinea pig atria. The findings revealed that the compound not only increased contractility but also had a favorable safety profile compared to other calcium channel agonists. The absence of partial agonist properties further supports its potential as a therapeutic agent .

Safety and Toxicology

While the compound shows promise in pharmacological applications, it is essential to consider safety aspects. This compound is classified as an irritant and requires handling precautions to mitigate exposure risks .

Properties

IUPAC Name

methyl 2-(2,5-dimethylpyrrol-1-yl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-8-4-5-9(2)13(8)11-10(6-7-16-11)12(14)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRKHWITDNTYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CS2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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